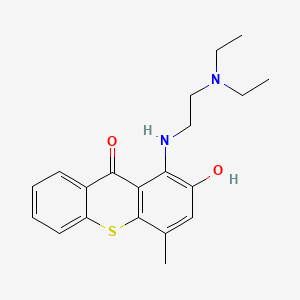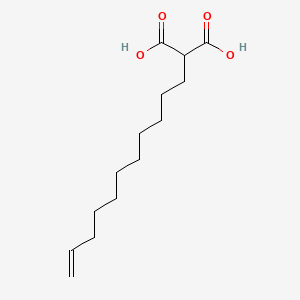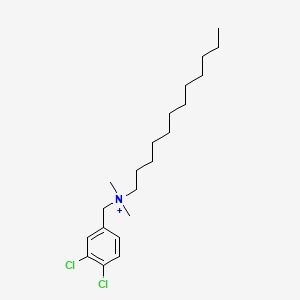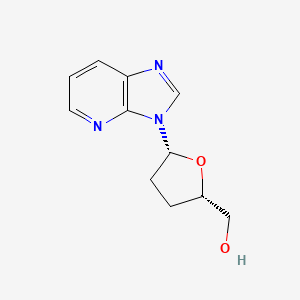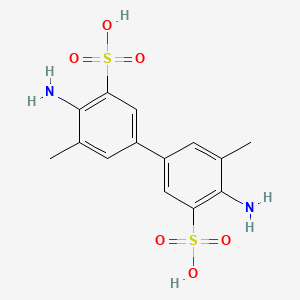
(+-)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group, a pyrrolidinyl ethoxy group, and a hydrocinnamamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoylamino group, followed by the introduction of the pyrrolidinyl ethoxy group and the hydrocinnamamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced technologies, such as automated reactors, can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may serve as a tool for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Suberanilic Acid: An amide alkaloid with antimicrobial properties.
Uniqueness
(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
57227-25-5 |
|---|---|
Molekularformel |
C30H41N3O7 |
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
N-[1-(dipropylamino)-1-oxo-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C28H39N3O3.C2H2O4/c1-3-16-31(17-4-2)28(33)26(29-27(32)24-10-6-5-7-11-24)22-23-12-14-25(15-13-23)34-21-20-30-18-8-9-19-30;3-1(4)2(5)6/h5-7,10-15,26H,3-4,8-9,16-22H2,1-2H3,(H,29,32);(H,3,4)(H,5,6) |
InChI-Schlüssel |
LVVZEKLSVHXNOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;methane](/img/structure/B12810415.png)
